2-[3-(azepane-1-sulfonyl)-2-oxo-1,2-dihydropyridin-1-yl]-N-(3-chloro-2-methylphenyl)acetamide
Description
Properties
IUPAC Name |
2-[3-(azepan-1-ylsulfonyl)-2-oxopyridin-1-yl]-N-(3-chloro-2-methylphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24ClN3O4S/c1-15-16(21)8-6-9-17(15)22-19(25)14-23-11-7-10-18(20(23)26)29(27,28)24-12-4-2-3-5-13-24/h6-11H,2-5,12-14H2,1H3,(H,22,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CECGZIPJKHUBSF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1Cl)NC(=O)CN2C=CC=C(C2=O)S(=O)(=O)N3CCCCCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24ClN3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
437.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[3-(azepane-1-sulfonyl)-2-oxo-1,2-dihydropyridin-1-yl]-N-(3-chloro-2-methylphenyl)acetamide typically involves multiple steps, starting from readily available starting materials. The general synthetic route includes:
Formation of the Azepane Ring: The azepane ring can be synthesized through a cyclization reaction involving a suitable precursor, such as a linear amine or a haloalkane.
Introduction of the Sulfonyl Group: The sulfonyl group is introduced via sulfonylation, using reagents like sulfonyl chlorides in the presence of a base.
Construction of the Pyridinone Moiety: The pyridinone ring is formed through a condensation reaction involving a suitable aldehyde or ketone and an amine.
Coupling of the Azepane and Pyridinone Units: The azepane and pyridinone units are coupled through a nucleophilic substitution reaction, forming the core structure of the compound.
Introduction of the Acetamide Group:
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of advanced techniques such as continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to enhance reaction rates and selectivity.
Chemical Reactions Analysis
Types of Reactions
2-[3-(azepane-1-sulfonyl)-2-oxo-1,2-dihydropyridin-1-yl]-N-(3-chloro-2-methylphenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of amines or alcohols.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and reaction conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.
Substitution: Halogenating agents, nucleophiles, and electrophiles.
Major Products Formed
Oxidation: Sulfoxides, sulfones, and other oxidized derivatives.
Reduction: Amines, alcohols, and other reduced derivatives.
Substitution: Various substituted derivatives, depending on the nature of the substituents and reaction conditions.
Scientific Research Applications
Medicinal Chemistry
- Antimicrobial Properties : Research indicates that compounds with similar structural features exhibit significant antimicrobial activity. The sulfonamide moiety enhances the compound's ability to interact with bacterial enzymes, potentially leading to the development of new antibiotics .
- Anticancer Activity : Studies have shown that derivatives of this compound can inhibit key enzymes involved in cancer progression, such as gamma-secretase, which is implicated in Alzheimer's disease and certain cancers .
- Drug Development : The compound is being investigated as a potential drug candidate for treating various diseases due to its unique mechanism of action and favorable pharmacokinetic properties .
Biological Research
- Enzyme Inhibition : The compound's ability to inhibit specific enzymes makes it a valuable tool in biological research. For instance, its inhibition of gamma-secretase has been linked to neuroprotective effects in models of Alzheimer's disease .
- Targeting Molecular Pathways : The interactions between this compound and various biological targets (e.g., receptors and enzymes) are being studied using molecular modeling techniques to better understand its therapeutic potential .
Synthesis and Production
The industrial production of 2-[3-(azepane-1-sulfonyl)-2-oxo-1,2-dihydropyridin-1-yl]-N-(3-chloro-2-methylphenyl)acetamide typically involves multi-step organic reactions under optimized conditions to maximize yield and minimize costs. Techniques such as continuous flow reactors are employed for enhanced efficiency.
Chemical Reactions
The compound can undergo various chemical transformations, including:
- Oxidation : To form sulfoxides or sulfones.
- Reduction : To produce amines or alcohols.
- Substitution Reactions : Introducing different functional groups into the molecule.
Case Studies
Mechanism of Action
The mechanism of action of 2-[3-(azepane-1-sulfonyl)-2-oxo-1,2-dihydropyridin-1-yl]-N-(3-chloro-2-methylphenyl)acetamide involves its interaction with specific molecular targets and pathways. The compound may act by:
Binding to Enzymes: Inhibiting or activating specific enzymes involved in disease pathways.
Modulating Receptors: Interacting with receptors on cell surfaces, leading to changes in cellular signaling and function.
Altering Gene Expression: Affecting the expression of genes involved in disease processes, leading to changes in protein production and cellular behavior.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Table 1: Structural and Functional Comparison of Acetamide Derivatives
Key Comparative Insights
Substituent Effects on Activity The 3-chloro-2-methylphenyl group in the target compound contrasts with 3-ethylphenyl () and 2,6-diethylphenyl (alachlor, ). Heterocyclic Cores: The dihydropyridinone core in the target compound differs from pyrazol-4-yl () and thienyl (dimethenamid, ). Dihydropyridinone’s planar structure and hydrogen-bonding capacity (via sulfonyl and carbonyl groups) may favor interactions with enzymes or receptors .
Synthesis and Structural Analysis Amide bond formation using carbodiimides (e.g., EDCl in ) is common across analogs. The azepane-sulfonyl group likely requires sulfonylation of a dihydropyridinone precursor, a step absent in simpler herbicides like alachlor . Crystallographic data () reveal that dihedral angles between aromatic and heterocyclic rings influence molecular conformation. For the target compound, the azepane-sulfonyl group may induce torsional strain, affecting dimerization (as seen in ’s R22(10) hydrogen-bonded dimers) .
Biological Implications
- Chlorinated phenyl groups (target compound, alachlor) correlate with herbicidal activity, possibly via inhibition of fatty acid elongation or acetolactate synthase .
- The azepane-sulfonyl moiety, absent in other analogs, could enhance metabolic stability or target specificity, akin to sulfonamide drugs .
Biological Activity
The compound 2-[3-(azepane-1-sulfonyl)-2-oxo-1,2-dihydropyridin-1-yl]-N-(3-chloro-2-methylphenyl)acetamide is a complex organic molecule with potential biological activities. Its unique structure, featuring a dihydropyridine ring and an azepane sulfonyl group, positions it as a candidate for various pharmacological applications. This article explores its biological activity, including mechanisms of action, relevant case studies, and comparative analysis with similar compounds.
Mechanisms of Biological Activity
Preliminary studies suggest that compounds with similar structural features exhibit significant biological activities. The biological mechanisms may include:
- Antiviral Activity : Some derivatives have shown potential antiviral properties, likely due to their ability to inhibit viral replication pathways.
- Anti-inflammatory Effects : The azepane and sulfonamide groups may contribute to anti-inflammatory activities, making them suitable for treating inflammatory diseases.
- Enzyme Inhibition : Similar compounds have been identified as inhibitors of various enzymes, which could be relevant for therapeutic applications in conditions like hypertension or cancer.
1. Antiviral Properties
A study published in Pharmaceutical Research highlighted the antiviral potential of structurally related compounds. The research demonstrated that modifications in the sulfonamide group significantly enhanced the antiviral activity against specific viral strains .
2. Anti-inflammatory Activity
Research conducted on azepanone derivatives indicated their efficacy as broad-spectrum chemokine inhibitors. These compounds were shown to modulate inflammatory responses effectively, with dosages as low as 1 mg/kg demonstrating significant effects in vivo .
3. Enzyme Inhibition
A comparative study evaluated the enzyme inhibition capabilities of various acetamide derivatives. Results indicated that compounds with a similar framework to our target compound exhibited higher inhibition rates against serine proteases, which are crucial in various physiological processes .
Comparative Analysis
To better understand the unique properties of This compound , we can compare it with other related compounds:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 3-Amino-N-(thiophen-2-yl)propanamide | Thiophenyl group | Moderate antibacterial activity |
| 5-(azepane-1-sulfonyl)-3-methylpyridin | Azepane sulfonamide structure | Anti-inflammatory effects |
| N-(4-methylphenyl)acetamide | Acetamide base structure | Limited biological activity |
This table illustrates that while some compounds show moderate activity, the unique combination of functional groups in our target compound may enhance its biological efficacy.
Q & A
Q. What are the key synthetic routes for 2-[3-(azepane-1-sulfonyl)-2-oxo-1,2-dihydropyridin-1-yl]-N-(3-chloro-2-methylphenyl)acetamide, and how can reaction conditions be optimized for yield and purity?
Methodological Answer: The compound’s synthesis likely involves multi-step reactions, including:
- Pyridine Ring Formation : Azepane-sulfonyl and 2-oxo-1,2-dihydropyridine moieties may be introduced via nucleophilic substitution or condensation reactions.
- Acetamide Coupling : The N-(3-chloro-2-methylphenyl)acetamide group is typically attached using coupling agents like EDCI/HOBt under anhydrous conditions .
- Optimization Strategies : Use Design of Experiments (DoE) to systematically vary parameters (e.g., temperature, solvent polarity, catalyst loading). For example, fractional factorial designs can identify critical factors affecting yield . Purification may require column chromatography or recrystallization with solvents like ethyl acetate/hexane mixtures .
Q. What analytical techniques are essential for characterizing the compound’s structure and purity?
Methodological Answer: Key techniques include:
Q. How can researchers evaluate the compound’s solubility and stability under physiological conditions?
Methodological Answer:
- Solubility : Use shake-flask method in PBS (pH 7.4) or simulated gastric fluid. Quantify via UV-Vis spectroscopy at λ_max (e.g., 270–300 nm for aromatic systems) .
- Stability : Incubate at 37°C in PBS or liver microsomes. Monitor degradation via LC-MS over 24–72 hours. Adjust pH or use stabilizers (e.g., cyclodextrins) if hydrolysis occurs .
Advanced Research Questions
Q. What computational methods can predict the compound’s binding affinity to biological targets (e.g., enzymes or receptors)?
Methodological Answer:
- Molecular Docking : Use software like AutoDock Vina or Schrödinger to model interactions with targets (e.g., kinases or GPCRs). Validate with MD simulations (NAMD/GROMACS) to assess binding stability .
- QSAR Modeling : Corrogate substituent effects (e.g., azepane-sulfonyl vs. methylphenyl) with bioactivity data from analogs. Apply ML algorithms (random forest, SVM) for predictive modeling .
Q. How can contradictions in biological activity data (e.g., conflicting IC50 values) be resolved?
Methodological Answer:
- Assay Validation : Compare results across orthogonal assays (e.g., fluorescence polarization vs. SPR for binding affinity).
- Data Normalization : Account for batch effects (e.g., cell passage number, reagent lot variability) using Z-score transformation .
- Meta-Analysis : Aggregate data from PubChem or ChEMBL to identify outliers. Apply statistical tests (ANOVA, Tukey’s HSD) to assess significance .
Q. What strategies are effective for optimizing the compound’s pharmacokinetic (PK) profile in preclinical studies?
Methodological Answer:
- Metabolic Stability : Test in hepatocyte incubations with CYP450 inhibitors (e.g., ketoconazole). Modify labile groups (e.g., replace ester linkages with amides) .
- Plasma Protein Binding (PPB) : Use equilibrium dialysis to measure unbound fraction. Introduce hydrophilic moieties (e.g., PEG chains) to reduce PPB .
- In Vivo PK : Conduct cassette dosing in rodents (IV/PO). Model clearance and bioavailability using non-compartmental analysis (WinNonlin) .
Q. How can reaction mechanisms for key transformations (e.g., sulfonylation or cyclization) be elucidated?
Methodological Answer:
- Isotopic Labeling : Use ¹⁸O-labeled water or D2O to track oxygen/hydrogen transfer in sulfonylation steps .
- Kinetic Studies : Monitor reaction progress via in-situ IR or Raman spectroscopy. Derive rate constants and propose intermediates via Eyring plots .
- DFT Calculations : Simulate transition states (Gaussian 16) to identify energy barriers and regioselectivity .
Q. What experimental designs are suitable for scaling up synthesis while minimizing impurities?
Methodological Answer:
- Process Analytical Technology (PAT) : Implement inline FT-IR or HPLC to monitor reaction endpoints.
- DoE for Scale-Up : Optimize mixing efficiency (Reynolds number) and heat transfer using small-scale (mg) to pilot-scale (kg) experiments .
- Impurity Profiling : Use LC-HRMS to identify byproducts (e.g., dechlorinated analogs). Adjust stoichiometry or quenching methods to suppress side reactions .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
